molecular formula C14H19FN2O2 B12223755 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B12223755
M. Wt: 266.31 g/mol
InChI Key: ONWOBRYUULKLBH-UHFFFAOYSA-N
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Description

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multiple steps, starting with the preparation of the piperidine ring and the tetrahydrobenzoxazole moiety. The fluoromethyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The final step involves coupling the piperidine and benzoxazole components under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Chloromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole
  • 3-[4-(Bromomethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole
  • 3-[4-(Methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

Uniqueness

The presence of the fluoromethyl group in 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

InChI

InChI=1S/C14H19FN2O2/c15-9-10-5-7-17(8-6-10)14(18)13-11-3-1-2-4-12(11)16-19-13/h10H,1-9H2

InChI Key

ONWOBRYUULKLBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CCC(CC3)CF

Origin of Product

United States

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